AChE Inhibition: 5,6-Dimethoxybenzofuran-3-one Core Delivers Single-Digit Nanomolar Potency, Surpassing 6-Alkoxy Analogs
A derivative of the 5,6-dimethoxybenzofuran core (compound 5b, a benzofuran-3-one analog) exhibited an IC50 of 52 ± 6.38 nM against human acetylcholinesterase (AChE), a potency comparable to the clinical standard donepezil. This activity was attributed to the 5,6-dimethoxy substitution, as earlier 6-alkoxybenzofuranone series showed inferior potency [1]. The 2-methyl substituent in the target compound is expected to further modulate lipophilicity and binding kinetics, offering a differentiated starting point for hit-to-lead campaigns.
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound 5b (5,6-dimethoxybenzofuran-3-one derivative): IC50 = 52 ± 6.38 nM [1] |
| Comparator Or Baseline | Prior 6-alkoxybenzofuranone series: IC50 values in the micromolar range; Donepezil: IC50 = 5.7 nM (in-house Ellman assay) [1] |
| Quantified Difference | Approximately 100–1000-fold improvement over earlier 6-alkoxy leads; within 10-fold of donepezil |
| Conditions | Ellman’s colorimetric method using electric eel AChE, in vitro, pH 8.0, 25°C [1] |
Why This Matters
This demonstrates that the 5,6-dimethoxybenzofuran core provides a privileged scaffold for achieving nanomolar AChE inhibition, a validated target in Alzheimer’s disease, and positions CAS 61407-21-4 as a key synthetic precursor for generating dual AChE/BuChE inhibitors.
- [1] Nadri, H., Pirali-Hamedani, M., Moradi, A., et al. 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety. Daru. 2013;21(1):15. Published 2013 Feb 27. doi:10.1186/2008-2231-21-15 View Source
